Stereochemical Inversion of C-15 Agonist Potency
In the fluprostenol series, the C-16 phenoxy group causes an inversion of the typical stereochemical potency relationship observed for prostaglandins at C-15. Specifically, the 15(S) epimer, 15(S)-Fluprostenol, is less active as an FP receptor agonist compared to its 15(R) epimer, (+)-15(R)-fluprostenol (travoprost acid) . This is in contrast to most prostaglandins, where the 15(S) isomer is the more potent form .
| Evidence Dimension | FP receptor agonist activity |
|---|---|
| Target Compound Data | Less active (no specific quantitative EC50 value found in public sources, but consistently described as having lower potency). |
| Comparator Or Baseline | (+)-15(R)-fluprostenol (travoprost acid), a potent FP receptor agonist. |
| Quantified Difference | 15(S) epimer is less active than the 15(R) epimer. |
| Conditions | Qualitative comparison based on structural analysis and established prostaglandin stereochemistry-activity relationships. Note: Direct quantitative EC50 values for 15(S)-Fluprostenol are not readily available in public literature, reflecting its primary use as a reference standard rather than a primary pharmacological tool. |
Why This Matters
This stereochemical inversion is crucial for researchers designing FP receptor assays; 15(S)-Fluprostenol cannot be used as a direct substitute for travoprost acid and serves as a valuable negative control or reference compound for purity analysis.
